N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide
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Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Molecular Interactions and Crystal Structures
Studies on sulfonamides like N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide often focus on understanding their molecular interactions and crystal structures. For instance, Perlovich et al. (2008) investigated the crystal structures, sublimation, solubility, and solvation processes of several sulfonamides, providing insights into their physicochemical properties and interactions in crystals and solutions (Perlovich et al., 2008).
Synthesis and Structural Analysis
The synthesis and structural elucidation of sulfonamide compounds, including various derivatives, are crucial for developing new materials and pharmaceutical agents. For example, Subashini et al. (2009) described the synthesis and crystal structure analysis of a new Schiff base derived from sulfonamide, highlighting the importance of structural studies in understanding the properties of these compounds (Subashini et al., 2009).
Antiviral Activities
Sulfonamides and their derivatives are explored for their potential antiviral activities. Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity, showcasing the potential of sulfonamides in antiviral research (Chen et al., 2010).
Prodrug Development
Sulfonamides are also investigated for their potential as prodrugs. Larsen et al. (1988) studied various N-acyl derivatives of a model sulfonamide for their potential as prodrug forms, which could enhance the delivery and efficacy of therapeutic agents (Larsen et al., 1988).
Photochromic Materials
The incorporation of sulfonamide groups into polymers for the development of photochromic materials is another area of interest. Ortyl et al. (2002) synthesized methylacrylate polymers with photochromic side chains containing sulfonamide substituted azobenzene, demonstrating applications in materials science (Ortyl et al., 2002).
Environmental Degradation of Antibiotics
Sulfonamide antibiotics' environmental persistence and degradation are critical issues in environmental science. Ricken et al. (2013) discovered a novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation for the elimination of sulfonamide antibiotics, highlighting the environmental implications of these compounds (Ricken et al., 2013).
properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-15-10-11-17(22-15)23(20,21)18-12-6-7-13-19(2)14-16-8-4-3-5-9-16/h3-5,8-11,18H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJGKZXCWWZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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